ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a piperidine moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluorophenyl group enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific applications.
Preparation Methods
The synthesis of ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Acetamido Group Addition: The acetamido group is added through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, often involving the reduction of a corresponding lactam or the cyclization of a dihaloalkane with ammonia or a primary amine.
Chemical Reactions Analysis
ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions:
Scientific Research Applications
ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring, but lacks the fluorophenyl and piperidine groups.
Abafungin: An antifungal drug with a thiazole ring, but with different functional groups and biological activities.
The unique combination of the fluorophenyl, thiazole, and piperidine moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-2-26-19(25)23-9-7-13(8-10-23)21-17(24)11-14-12-27-18(22-14)15-5-3-4-6-16(15)20/h3-6,12-13H,2,7-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMRQTTVYYFUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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